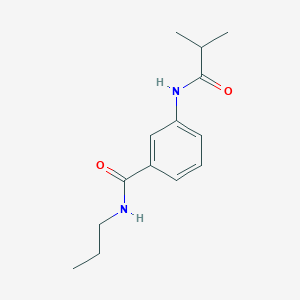
3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE
Vue d'ensemble
Description
3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, which is substituted with a 2-methylpropanamido group and an N-propyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Applications De Recherche Scientifique
3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated as a potential inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance to bacteria.
Materials Science: Studied for its potential use in the development of novel materials with specific chemical properties.
Biological Research: Used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE typically involves a multi-step process that includes the formation of the benzamide core followed by the introduction of the 2-methylpropanamido and N-propyl groups. One common synthetic route involves the following steps:
Formation of Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of 2-Methylpropanamido Group: The benzamide is then reacted with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine to introduce the 2-methylpropanamido group.
N-Propylation: Finally, the compound is subjected to N-alkylation using propyl bromide in the presence of a suitable base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets, such as metallo-β-lactamases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby restoring the efficacy of β-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the hydrolysis of the antibiotic.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Aryl mercaptoacetamides: These compounds also inhibit metallo-β-lactamases and have been studied for their potential to combat antibiotic resistance.
Carnosic Acid: A natural compound that has shown inhibitory effects against New Delhi metallo-β-lactamase-1 (NDM-1).
Uniqueness
3-(2-METHYLPROPANAMIDO)-N-PROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its binding affinity to metallo-β-lactamases. This makes it a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
3-(2-methylpropanoylamino)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-8-15-14(18)11-6-5-7-12(9-11)16-13(17)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDUBJXXCXVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


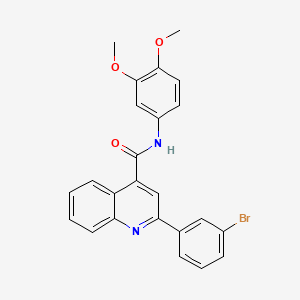
![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4575542.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4575546.png)
![2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4575547.png)

![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4575565.png)
![1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B4575569.png)
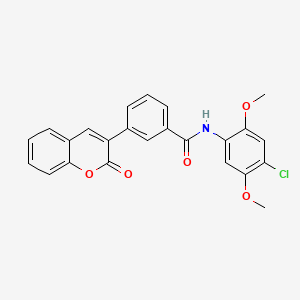
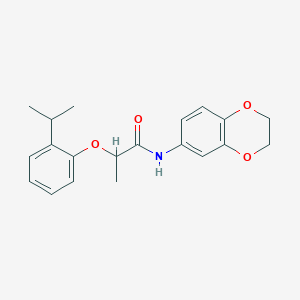
![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)
![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)

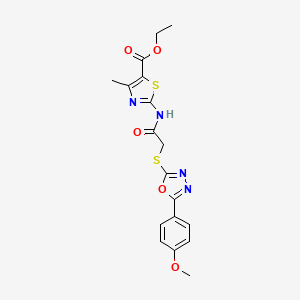
![3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide](/img/structure/B4575628.png)
